molecular formula C19H23N B8488731 1-Benzyl-4-methyl-4-phenylpiperidine

1-Benzyl-4-methyl-4-phenylpiperidine

Cat. No.: B8488731
M. Wt: 265.4 g/mol
InChI Key: SGTDJVRGMAFMGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-methyl-4-phenylpiperidine is a useful research compound. Its molecular formula is C19H23N and its molecular weight is 265.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Therapeutic Applications

Analgesic Properties
1-Benzyl-4-methyl-4-phenylpiperidine has been studied for its analgesic effects, particularly as a potential opioid analgesic. Research indicates that derivatives of this compound exhibit significant affinity for mu-opioid receptors, which are critical in pain modulation. For instance, studies have shown that certain analogs can achieve IC50 values in the nanomolar range, indicating potent analgesic activity comparable to established opioids like fentanyl .

Antitumor Activity
Recent investigations have highlighted the anticancer potential of benzylpiperidine derivatives. Compounds similar to this compound have demonstrated antiproliferative effects against various cancer cell lines, including breast and ovarian cancer cells. In vitro studies report IC50 values ranging from 19.9 µM to 75.3 µM, suggesting that structural modifications can enhance their anticancer properties .

CNS Effects
The compound has also been evaluated for its central nervous system (CNS) effects. Research indicates that it may influence emotional behavior and neurochemical pathways by modulating neurotransmitter levels. For example, studies involving animal models have shown that administration of related compounds can alter levels of anandamide, a key endocannabinoid involved in mood regulation .

Chemical Intermediates

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structure allows for further functionalization, making it valuable in the development of new therapeutic compounds. For example, it can be transformed into amides or other derivatives through nucleophilic substitutions and cyclization reactions . These transformations are critical for producing compounds with enhanced pharmacological profiles.

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) of this compound is essential for optimizing its biological activity. Researchers have employed molecular docking techniques to elucidate how modifications to the piperidine ring or benzyl substituents affect binding affinity and inhibitory potency against target enzymes such as monoacylglycerol lipase (MAGL). This knowledge aids in designing more effective derivatives with improved therapeutic indices.

Data Table: Summary of Key Applications

Application TypeDescriptionKey Findings/References
Analgesic Potential opioid analgesic propertiesHigh affinity for mu-opioid receptors
Antitumor Antiproliferative effects against cancer cellsIC50 values from 19.9 µM to 75.3 µM
CNS Effects Modulation of neurotransmitter levelsInfluences emotional behavior
Chemical Intermediate Synthesis precursor for pharmaceuticalsUseful in nucleophilic substitutions
SAR Studies Optimization of biological activityInsights from molecular docking

Case Studies and Research Findings

Several case studies illustrate the applications of this compound:

  • Antitumor Efficacy Study : A study evaluated the antiproliferative effects of various benzylpiperidine derivatives on human breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated significant cytotoxicity, suggesting potential for further development as anticancer agents.
  • Mechanistic Insights into CNS Activity : Research utilizing behavioral assays in rodents showed that compounds derived from this compound affected anxiety-like behaviors, providing a basis for exploring its use in treating mood disorders .
  • Synthesis and Characterization : A patent describes methods for synthesizing derivatives of this compound, highlighting its utility as an intermediate in developing novel therapeutic agents targeting metabolic syndromes and CNS disorders .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-Benzyl-4-methyl-4-phenylpiperidine in laboratory settings?

Due to limited toxicological data for piperidine derivatives, researchers should adopt stringent precautions:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for manipulations involving powders or aerosols .
  • First Aid: Immediate flushing of eyes (10–15 minutes with water) and skin (soap and water for ≥15 minutes) is critical after exposure. Contaminated clothing must be removed and washed before reuse .
  • Storage: Store in airtight containers at 2–8°C to prevent degradation, and avoid long-term storage without stability testing .

Q. What synthetic routes are commonly used to prepare this compound, and how can reaction yields be optimized?

A multi-step synthesis is typical:

Core Formation: React piperidine with benzyl chloride to introduce the benzyl group at the 1-position.

Substituent Addition: Use alkylation or reductive amination to install the 4-methyl and 4-phenyl groups.
Key Factors for Yield Optimization:

  • Temperature control (e.g., 0–5°C for sensitive intermediates).
  • Catalysts like palladium or nickel for selective hydrogenation.
  • Purification via column chromatography to isolate isomers .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR confirm substituent positions and stereochemistry.
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., expected C19H23NC_{19}H_{23}N, MW 265.39 g/mol).
  • HPLC: Purity assessment (>98%) using reverse-phase columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound derivatives be resolved across different assay systems?

Methodological Approaches:

  • Assay Standardization: Use positive controls (e.g., known enzyme inhibitors) to calibrate activity measurements.
  • Solvent Compatibility: Verify that DMSO or ethanol used in stock solutions does not interfere with biological targets .
  • Dose-Response Curves: Perform triplicate experiments with varying concentrations (e.g., 1 nM–100 µM) to identify IC50_{50} consistency .

Q. What strategies mitigate challenges in synthesizing stereoisomers of this compound?

  • Chiral Resolution: Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during alkylation steps.
  • Asymmetric Catalysis: Use Rh-catalyzed hydrogenation with BINAP ligands for enantioselective synthesis.
  • Crystallographic Analysis: X-ray diffraction confirms absolute configuration post-synthesis .

Q. How should researchers design structure-activity relationship (SAR) studies for this compound analogs?

Stepwise Methodology:

Core Modifications: Systematically vary substituents at the 4-position (e.g., methyl vs. ethyl, phenyl vs. heteroaryl).

Biological Testing: Screen analogs against target receptors (e.g., dopamine or serotonin transporters) using radioligand binding assays.

Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to correlate activity with binding affinity .

Q. What experimental frameworks are recommended for studying the metabolic stability of this compound?

  • In Vitro Models: Use liver microsomes (human or rodent) to assess CYP450-mediated degradation.
  • LC-MS/MS Quantification: Monitor parent compound depletion over time (0–120 minutes).
  • Metabolite Identification: High-resolution MS/MS fragments to detect hydroxylated or demethylated products .

Q. Data Analysis and Interpretation

Q. How can researchers address discrepancies in spectroscopic data for this compound derivatives?

  • Artifact Identification: Check for solvent residues (e.g., CH2_2Cl2_2 in NMR) or oxidation byproducts.
  • Cross-Validation: Compare IR and Raman spectra to confirm functional groups absent in NMR/MS data.
  • Collaborative Databases: Submit raw data to platforms like PubChem for peer validation .

Properties

Molecular Formula

C19H23N

Molecular Weight

265.4 g/mol

IUPAC Name

1-benzyl-4-methyl-4-phenylpiperidine

InChI

InChI=1S/C19H23N/c1-19(18-10-6-3-7-11-18)12-14-20(15-13-19)16-17-8-4-2-5-9-17/h2-11H,12-16H2,1H3

InChI Key

SGTDJVRGMAFMGL-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-Benzyl-4-methylpiperidin-4-ol (4.81 g, 23.4 mmol, 1.00 equiv) was added to a suspension of AlCl3 (15.62 g, 117 mmol, 5.00 equiv) in benzene (100 mL) at room temperature under argon. The mixture was stirred at reflux for 24 hours, then cooled and poured cautiously into ice water (100 g of ice plus 50 mL of water). The aqueous phase was adjusted to pH 11-12 by addition of 6N aqueous NaOH at 0° C., and extracted with EtOAc (3×100 mL). The combined organic solutions were dried over MgSO4 and concentrated. The residue was purified by flash chromatography (SiO2, hexane-Et2O 19:1 to 9:1 followed by hexane-EtOAc 3:1) to give 3.23 g (52%) of brown oil, which was characterized spectroscopically.
Quantity
4.81 g
Type
reactant
Reaction Step One
Name
Quantity
15.62 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
52%

Synthesis routes and methods II

Procedure details

Freshly prepared methanolic formic acid solution (4.4% by weight, 70 mL) was added to 1-benzyl-4-methyl-4-phenylpiperidine (3.23 g, 12.2 mmol, 1.00 equiv). To the resulting solution was added palladium on carbon (10% Pd, 2.00 g). The mixture was stirred at room temperature for 24 hours. The solid was filtered out and washed with MeOH (30 mL), H2O (15 mL), CH2Cl2 (30 mL) and MeOH (15 mL). The combined filtrate and washings were concentrated, and the residue was dissolved in CH2Cl2 (50 mL) and H2O (10 mL). The aqueous phase was adjusted to pH 11 by addition of 1N aqueous NaOH. The organic phase was separated, dried over MgSO4 and concentrated. The residual oil was purified by flash chromatography (SiO2, CHCl3—MeOH—NH3 (2.0M in MeOH) 100:4:0 to 100:20:10) to afford 1.20 g of 1-benzyl-4-methyl-4-phenylpiperidine and 1.10 g (51%, 82% based on unrecovered starting material) of 4-methyl-4-phenylpiperidine, which was characterized spectroscopically.
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
3.23 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 1-benzyl-4-methyl-4-piperidinol (3.6 g, 17.5 mmol) in 75 mL of benzene was added AlCl3 (11.7 g, 87.7 mmol) in one portion at room temperature. After stirring at room temperature for 30 min, the reaction mixture was heated to reflux for 8 h. The red colored solution was allowed to cool and then poured over 100 g of ice-water. It was extracted with EtOAc (2×100 mL) and the organic layer was washed with solution of Rochelle's salt. The organic layer was separated, dried over Na2SO4, filtered and the solvent was removed in vacuo to obtain 1-benzyl-4-methyl-4-phenylpiperidine as a red oil (4.5 g, 97% yield). It was used in the next step without further purification.
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
100 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.